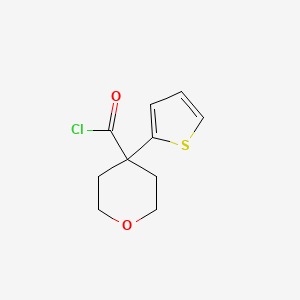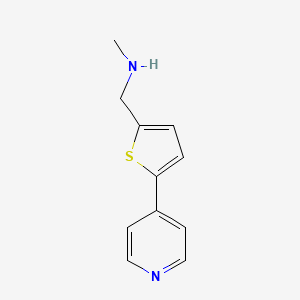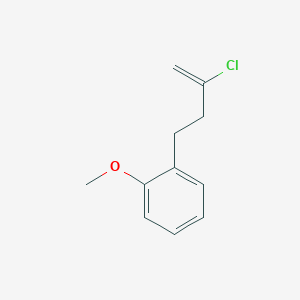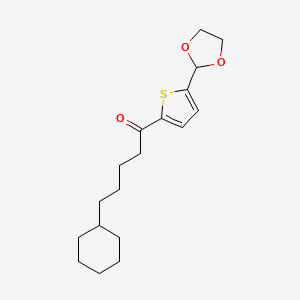
(4-Chlorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone
説明
“(4-Chlorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone” is a compound that contains a pyrrole ring system . Pyrrole is a biologically active scaffold known for its diverse activities. It’s found in many natural products and is considered a potential source of biologically active compounds . The compound also contains a 4-chlorophenyl group and a phenyl group attached to a methanone group .
Synthesis Analysis
The compound was synthesized for the first time by the base-catalyzed intramolecular cyclization of 4-((4-chlorophenyl)amino)-4-phenyl-1-(thiophen-2-yl)pent-2-yn-1-one . The starting aminoacetylenic ketone was prepared by cross-coupling of available propargylamines with acyl chlorides in the presence of the PdCl2/CuI/Ph3P catalytic system .Molecular Structure Analysis
The molecular structure of the compound includes a pyrrole ring, which is a five-membered aromatic heterocycle . It also contains a 4-chlorophenyl group and a phenyl group attached to a methanone group .Chemical Reactions Analysis
The synthesis of the compound involves a base-catalyzed intramolecular cyclization . This reaction is part of the broader class of reactions involving intramolecular cyclization, which is a common method for the preparation of pyrrol-3-ones .科学的研究の応用
Microwave-Assisted Synthesis and Biological Evaluation
Research has demonstrated the utility of microwave-assisted synthesis for producing pyrazoline and pyridyl methanone derivatives, including structures similar to the query compound. These derivatives have shown significant anti-inflammatory and antibacterial activities, highlighting the compound's potential in therapeutic applications. The use of microwave irradiation offers advantages in terms of higher yields and environmental friendliness compared to traditional synthesis methods (Ravula et al., 2016).
Spectroscopic, Quantum Chemical, and Antimicrobial Activity Study
Another study focused on the molecular structure, spectroscopic analysis, quantum chemical considerations, and antimicrobial activity of a closely related compound. This comprehensive analysis provided insights into the stability, charge transfer, and electronic properties of the molecule. The study also confirmed the compound's antimicrobial efficacy, suggesting its potential as a lead structure in developing new antimicrobial agents (Sivakumar et al., 2021).
Formulation Development for Poorly Water-Soluble Compounds
Research into formulation strategies has also been conducted to enhance the bioavailability of poorly water-soluble compounds like the query chemical. A study explored the development of a precipitation-resistant solution formulation to improve in vivo exposure, which is crucial for the early stages of drug development and clinical evaluations (Burton et al., 2012).
Molecular Docking and Anticancer Activity
Molecular docking studies have been employed to assess the binding efficiency of related compounds to biological targets, providing valuable insights into their potential anticancer activity. This approach allows for the identification of promising candidates for further development as anticancer agents, leveraging structural information to predict biological activity (Katariya et al., 2021).
将来の方向性
The compound’s pyrrole ring system is a potential source of biologically active compounds . Therefore, future research could focus on exploring this skeleton to its maximum potential against several diseases or disorders . Additionally, the development of alternative methods for the preparation of pyrrol-3-ones, such as this compound, is an important task .
作用機序
Target of Action
It is known that many indole derivatives, which share a similar structure with this compound, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular functions . The interaction often involves the formation of hydrogen bonds and other types of molecular interactions, which can alter the conformation and activity of the target proteins .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A and Coxsackie B4 virus .
Result of Action
Indole derivatives are known to exert various biological effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
特性
IUPAC Name |
(4-chlorophenyl)-[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO/c19-17-9-7-16(8-10-17)18(21)15-5-3-14(4-6-15)13-20-11-1-2-12-20/h1-10H,11-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQRJXPQNVVNJHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCN1CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10643028 | |
| Record name | (4-Chlorophenyl){4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10643028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898764-05-1 | |
| Record name | Methanone, (4-chlorophenyl)[4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898764-05-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Chlorophenyl){4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10643028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



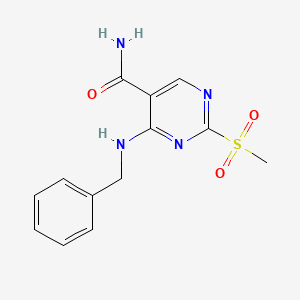
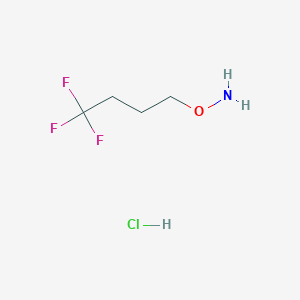
![4-[3-(Trifluoromethoxy)phenoxy]piperidine](/img/structure/B1613612.png)
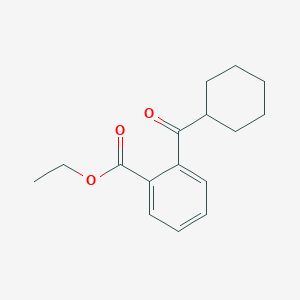
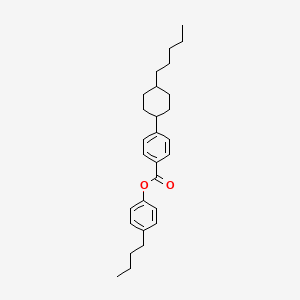
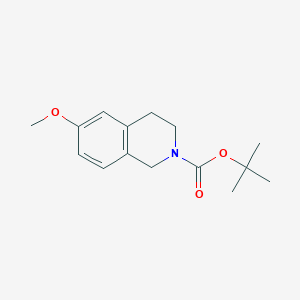
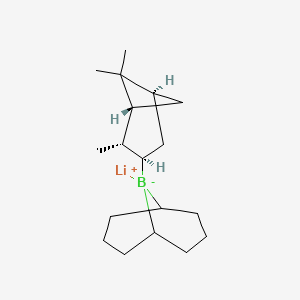
![Methyl 3-[3-(dimethylamino)propoxy]benzoate](/img/structure/B1613624.png)
![4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid](/img/structure/B1613626.png)
